2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one
Overview
Description
2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H16N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 4-formyl-piperazine-1-carboxamido-substituted tert-butyl ester with ethanol and water in the presence of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature and then concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(piperazin-1-yl)propan-1-one: Shares a similar structure but lacks the hydroxyl group.
2-Hydroxy-2-methylpropiophenone: Contains a phenyl group instead of the piperazine ring.
1-(2-Hydroxy-3,5-dimethylphenyl)propan-1-one: Features a different aromatic ring structure.
Uniqueness
2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one is unique due to the presence of both the hydroxyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-hydroxy-2-methyl-1-piperazin-1-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,12)7(11)10-5-3-9-4-6-10/h9,12H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMIIMNNUTKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCNCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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